3-methoxy-7,8-dihydroquinolin-5(6H)-one

DHODH inhibition immunomodulation antiproliferative

Medicinal chemists seeking a reproducible dihydroquinolinone scaffold for DHODH/MAO-B programs often face batch-to-batch variability. This compound offers validated biological activity and consistent purity. • Human DHODH IC50 = 330 nM with 3-fold species selectivity. • 7.5-fold MAO-B selectivity (IC50 3.2 µM) over MAO-A (IC50 24 µM). • Cross-lab reproducible MAO-A inhibition ensures assay transferability. Procure with ≥98% purity for reliable SAR expansion.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 73387-83-4
Cat. No. B1532357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-7,8-dihydroquinolin-5(6H)-one
CAS73387-83-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2=O)N=C1
InChIInChI=1S/C10H11NO2/c1-13-7-5-8-9(11-6-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3
InChIKeyKRLDAUCPMQZKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-7,8-dihydroquinolin-5(6H)-one: Identity & Procurement


3-Methoxy-7,8-dihydroquinolin-5(6H)-one (CAS 73387-83-4) is a heterocyclic building block of the dihydroquinolinone class, characterized by a partially saturated 7,8-dihydroquinoline core with a methoxy substituent at the 3-position and a ketone at the 5-position. This scaffold provides a conformationally constrained bicyclic framework distinct from fully aromatic quinolines or monocyclic pyridinones. It is commercially available from multiple suppliers with standard purity specifications ranging from 95% to 98% . The compound serves as a key intermediate in the synthesis of 3-substituted dihydroquinolinone derivatives and fused heterocyclic systems [1].

Heterocyclic building block for 3-substituted dihydroquinolinone synthesis
Bioactive probe for DHODH and MAO enzyme inhibition studies
Research-grade purity (95–98%) supports medicinal chemistry and assay workflows

3-Methoxy-7,8-dihydroquinolin-5(6H)-one: Substitution Sensitivity


The dihydroquinolinone scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at multiple substitution positions. In a systematic antitubercular evaluation of 48 dihydro-6H-quinolin-5-one analogues, activity varied dramatically depending on substituent identity and position, with MIC values spanning from inactive (>64 μg/mL) to promising antimycobacterial agents [1]. The 3-methoxy substitution pattern specifically alters electron density on the pyridine ring, affecting both synthetic reactivity and biological target engagement. Furthermore, a facile synthetic route using 2-(hetero)arylvinamidinium salts demonstrates that 3-substituted derivatives require distinct reaction conditions compared to unsubstituted or 2-substituted analogues [2]. In enzyme inhibition assays, even structurally similar dihydroquinolinones display divergent selectivity profiles across MAO-A, MAO-B, and DHODH targets, as documented in BindingDB and ChEMBL databases [3] [4].

Substitution pattern

3-methoxy substitution markedly influences reactivity and bioactivity; 2- or unsubstituted analogues may not reproduce results.

Synthetic route

Synthesis requires vinamidinium salt methodology; alternative routes may not be directly applicable.

Purity grade

Variation in purity (95% vs 98%) may affect downstream yields or assay consistency across batches.

3-Methoxy-7,8-dihydroquinolin-5(6H)-one: Differentiation Evidence


Human DHODH Inhibition Profile

3-Methoxy-7,8-dihydroquinolin-5(6H)-one inhibits human dihydroorotate dehydrogenase (DHODH) with an IC50 of 330 nM [1]. This sub-micromolar activity distinguishes the compound from other dihydroquinolinone derivatives, many of which have not been evaluated against DHODH or show substantially weaker inhibition in the micromolar to high-micromolar range [2]. Notably, the compound displays a 3-fold species-dependent selectivity ratio: the IC50 against Schistosoma mansoni DHODH is 1,000 nM compared to 330 nM for the human enzyme [1].

DHODH inhibition
Reported assay context
IC50: 330 nM (human) vs 1,000 nM (S. mansoni)
Supports DHODH pathway inhibition assay context and species-selectivity review
3-fold species selectivity; indirect assay with DCIP reduction
DHODH inhibition immunomodulation antiproliferative

MAO-B vs. MAO-A Selectivity

In head-to-head enzyme inhibition assays using the same experimental system, 3-methoxy-7,8-dihydroquinolin-5(6H)-one inhibits human MAO-B with an IC50 of 3,200 nM (3.2 μM) versus MAO-A with an IC50 of 24,000 nM (24 μM), representing a 7.5-fold selectivity for MAO-B [1]. In contrast, a structurally related dihydroquinolinone derivative (CHEMBL4202590, bearing different substitution pattern) exhibits only 2.5-fold selectivity (MAO-B IC50 = 3,200 nM vs. MAO-A IC50 = 24,000 nM) [1].

MAO isoform selectivity
Head-to-head comparison
7.5-fold MAO-B selective (IC50 3.2 μM vs MAO-A 24 μM)
Supports MAO-B isoform selectivity research fit
Fluorometric kynuramine assay; human recombinant enzymes
monoamine oxidase inhibition neurodegeneration isoform selectivity

Cross-Study MAO-A Reproducibility

Two independent studies of 3-methoxy-7,8-dihydroquinolin-5(6H)-one against human MAO-A report nearly identical IC50 values: 25,300 nM from the North-West University/ChEMBL dataset [1] and 24,000 nM from the Charles University/ChEMBL dataset [2]. The difference of 1,300 nM (approximately 5% variation) falls well within standard inter-laboratory assay variability for enzyme inhibition assays.

MAO-A reproducibility
Cross-study context
IC50 25.3 μM and 24.0 μM (5.1% variation)
Supports MAO-A assay reproducibility review and inter-laboratory consistency
Two independent laboratories; comparable assay conditions
MAO-A inhibition assay reproducibility screening validation

Synthetic Route Compatibility

A 2018 synthetic methodology publication by Su et al. specifically establishes that 3-substituted 7,8-dihydroquinolin-5(6H)-ones—the exact substitution class to which 3-methoxy-7,8-dihydroquinolin-5(6H)-one belongs—can be efficiently synthesized using 2-(hetero)arylvinamidinium salt intermediates [1]. In contrast, alternative synthetic routes using cyclohexane-1,3-dione condensation, as described in patent CN101260078B, generate derivatives with substitution at the 3-position via benzyl or arylalkyl groups rather than methoxy [2].

Synthetic route
Method context
Vinamidinium salt methodology enables 3-methoxy substitution
Supports synthetic route compatibility for 3-substituted derivatives
Class-level inference; distinct from patent CN101260078B routes
heterocyclic synthesis vinamidinium salt chemistry medicinal chemistry building blocks

3-Methoxy-7,8-dihydroquinolin-5(6H)-one: Validated Applications


DHODH Inhibitor Hit-to-Lead Optimization

Based on the documented sub-micromolar human DHODH inhibition (IC50 = 330 nM) [1], 3-methoxy-7,8-dihydroquinolin-5(6H)-one serves as a structurally validated starting point for medicinal chemistry programs targeting pyrimidine biosynthesis for immunomodulation or antiproliferative indications. The 3-fold species selectivity (human IC50 330 nM vs. S. mansoni IC50 1,000 nM) provides a benchmark for SAR exploration aimed at optimizing human potency while assessing potential off-target parasitic enzyme interactions [1].

MAO-B Preferential Inhibitor Development

The compound's 7.5-fold selectivity for MAO-B (IC50 = 3,200 nM) over MAO-A (IC50 = 24,000 nM) makes it a candidate scaffold for CNS-focused medicinal chemistry where MAO-B preferential inhibition is mechanistically desirable [1]. This selectivity profile is particularly relevant for programs targeting neurodegenerative conditions where non-selective MAO inhibition carries undesirable side-effect liabilities.

MAO-A Assay Reference Standard

Cross-laboratory reproducibility of MAO-A inhibition (IC50 = 24,000–25,300 nM across two independent studies) qualifies 3-methoxy-7,8-dihydroquinolin-5(6H)-one as a reliable reference compound for validating MAO-A enzyme assays and calibrating high-throughput screening platforms [1] [2]. Consistent potency data reduce the need for repeated assay qualification when transferring protocols between laboratories.

Dihydroquinolinone Library Synthesis

This compound belongs to the 3-substituted dihydroquinolinone class that is specifically addressable via the vinamidinium salt synthetic methodology [1]. Procurement of this methoxy-substituted variant enables downstream diversification through the 5-ketone handle while maintaining the 3-methoxy group as a fixed pharmacophore element, facilitating systematic SAR exploration at the 2- and 4-positions [1].

Application
Selection Property
Validation Focus
DHODH pathway inhibition studies
Sub-micromolar enzyme inhibition context
Species-selectivity and SAR profiling
MAO-B isoform selectivity research
MAO-B preferential inhibition profile
Isoform selectivity ratio and CNS pathway model review
MAO-A assay calibration
Cross-study potency reproducibility
Inter-laboratory IC50 consistency and assay transfer
Dihydroquinolinone library synthesis
3-methoxy substitution synthetic handle
Vinamidinium salt route compatibility and derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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